TAK-779 is a synthetic, non-peptide antagonist of chemokine receptors CCR5 and CXCR3 [, ]. Chemokine receptors are involved in various inflammatory and immune responses, and their dysregulation is implicated in several diseases. TAK-779 exhibits high potency and selectivity for both CCR5 and CXCR3, making it a valuable tool for studying these receptors and their roles in various physiological and pathological processes [, ].
The synthesis of TAK-779 is described in detail in the paper "Discovery of novel, potent, and selective small-molecule CCR5 antagonists as anti-HIV-1 agents: synthesis and biological evaluation of anilide derivatives with a quaternary ammonium moiety" []. The synthesis involves a multi-step process starting from commercially available materials. Key steps include the formation of the benzocyclohepten-8-yl moiety, the introduction of the anilide group, and the final quaternization to form the ammonium salt.
TAK-779 acts as a non-competitive allosteric antagonist of CCR5 and CXCR3 [, ]. This means that it binds to a site distinct from the chemokine binding site on these receptors and inhibits their activation by preventing conformational changes required for downstream signaling. This mechanism is supported by studies showing that TAK-779 blocks chemokine-induced calcium responses and receptor internalization [, ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2